![molecular formula C12H9FN2O2 B1679684 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 198474-05-4](/img/structure/B1679684.png)
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Overview
Description
“3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” is a novel and selective Indoleamine 2,3-dioxygenase (IDO-1) inhibitor . It has been characterized as a potential clinical candidate .
Synthesis Analysis
The synthesis of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” involves heating the corresponding indoles with maleimide in acetic acid . The process can be carried out at reflux for several hours, or at higher temperatures .Molecular Structure Analysis
The molecular structure of “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione” was determined using crystallographic analysis . The space group was P 212121, and the unit cell dimensions were A 85.20Å, b=91.99Å, c= 131.12Å, α=β=γ=90.00o .Scientific Research Applications
Immuno-Oncology
PF-06840003 is a highly selective orally bioavailable IDO-1 inhibitor . IDO-1, or Indoleamine 2,3-dioxygenase-1, is an enzyme that plays a crucial role in the immune response, particularly in cancer. Tumors use IDO-1 to create an immunosuppressive microenvironment, which helps them evade the immune system . PF-06840003 has shown good in vivo efficacy in combination with immune checkpoint inhibitors .
Reversal of T-cell Anergy
PF-06840003 has been shown to reverse IDO-1-induced T-cell anergy in vitro . This means it can potentially restore the ability of T-cells to respond to antigens, which is crucial for the immune system’s ability to fight off diseases, including cancer .
Reduction of Intratumoral Kynurenine Levels
In vivo, PF-06840003 has been shown to reduce intratumoral kynurenine levels in mice by more than 80% . Kynurenine is a metabolite of tryptophan that can suppress the immune system and promote tumor growth .
Inhibition of Tumor Growth
PF-06840003 has been shown to inhibit tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . This suggests that it could potentially be used as part of a combination therapy for cancer .
Treatment of Malignant Glioma
A phase 1 study of PF-06840003 has been conducted in patients with recurrent malignant glioma . The study found that PF-06840003 was generally well tolerated and showed evidence of a pharmacodynamic effect . Some patients experienced a durable clinical benefit, with disease control occurring in eight patients (47%) .
Combination with Other Therapies
Preclinical studies have shown a synergistic effect of PF-06840003 in combination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide . This suggests that PF-06840003 could potentially enhance the effectiveness of these other therapies .
Mechanism of Action
Target of Action
PF-06840003, also known as “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione”, is an investigational, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunosuppressive enzyme that is overexpressed in a wide range of cancers .
Mode of Action
PF-06840003 is thought to work by targeting and binding to IDO1 . By inhibiting IDO1, PF-06840003 increases and restores the proliferation and activation of various immune cells and reduces tumor-associated regulatory T cells (Tregs) that inhibit an immune response .
Biochemical Pathways
IDO1, the primary target of PF-06840003, induces immunosuppression through the degradation of the amino acid tryptophan . This degradation leads to the production of kynurenine, an immunosuppressive metabolite . The inhibition of IDO1 by PF-06840003 may help restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells .
Pharmacokinetics
PF-06840003 has favorable predicted human pharmacokinetic properties . Following dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5–3.0 hours and the mean elimination half-life was 2 to 4 hours . The urinary recovery of PF-06840002 was low (<1%) .
Result of Action
The molecular and cellular effects of PF-06840003’s action include the reversal of IDO1-induced T-cell anergy in vitro . In vivo, PF-06840003 reduced intratumoral kynurenine levels in mice by >80% and inhibited tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Action Environment
The action, efficacy, and stability of PF-06840003 can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, IDO1, the target of PF-06840003, is induced in response to inflammatory stimuli . Therefore, the presence or absence of such stimuli in the tumor environment could potentially influence the effectiveness of PF-06840003.
properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLDYKORJEOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630149 | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
CAS RN |
198474-05-4 | |
Record name | PF-06840003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-06840003 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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